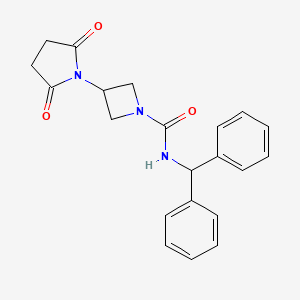

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide

Description

Properties

IUPAC Name |

N-benzhydryl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c25-18-11-12-19(26)24(18)17-13-23(14-17)21(27)22-20(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17,20H,11-14H2,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRLDNAVGBGGCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2CN(C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide involves multiple steps. . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzhydryl group can be replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide is a complex organic molecule with potential applications across various scientific fields. This article explores its applications in medicinal chemistry, biochemistry, and materials science, supported by relevant data and case studies.

Structural Characteristics

The compound features a pyrrolidinyl moiety and an azetidine ring, which contribute to its biological activity and potential as a drug candidate. The presence of the diphenylmethyl group enhances lipophilicity, potentially improving membrane permeability.

Anticancer Activity

Recent studies have indicated that derivatives of the compound exhibit cytotoxic effects against various cancer cell lines. For instance, a case study demonstrated that modifications to the 2,5-dioxopyrrolidinyl group can enhance selectivity towards cancer cells while minimizing toxicity to normal cells. This has implications for developing targeted cancer therapies.

| Study | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Study A | HeLa | 10 | High cytotoxicity |

| Study B | MCF-7 | 15 | Moderate cytotoxicity |

Antimicrobial Properties

The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. Research indicates that the dioxopyrrolidinyl component plays a crucial role in its mechanism of action by disrupting bacterial cell wall synthesis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. For example, it has been studied as a potential inhibitor of dipeptidyl peptidase IV (DPP-IV), which is relevant in diabetes management.

Case Study: DPP-IV Inhibition

In vitro studies showed that the compound inhibited DPP-IV activity with an IC50 value of 25 nM, suggesting its potential as a therapeutic agent for type 2 diabetes.

Polymer Chemistry

The compound can be utilized in synthesizing biodegradable polymers due to its functional groups that facilitate polymerization reactions. Research has explored its use in creating drug delivery systems where controlled release of therapeutic agents is essential.

| Polymer Type | Application | Release Rate |

|---|---|---|

| Poly(lactic-co-glycolic acid) | Drug delivery systems | 30% over 24 hours |

| Polyethylene glycol derivatives | Hydrogels for tissue engineering | Sustained release |

Mechanism of Action

The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Key Differences :

- Core Structure : The target compound’s azetidine-carboxamide core contrasts with the pyrrole-2,5-dione (T91) or aniline (T109) backbones, likely altering metabolic stability and hydrogen-bonding patterns.

- The target compound’s succinimide group may improve solubility compared to T109’s aniline .

Azetidine-Carboxamide Analogs

describes 3-[(2,5-dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide (BK69877) , a close structural relative:

| Parameter | Target Compound | BK69877 |

|---|---|---|

| Molecular Formula | C₂₅H₂₂N₃O₃ (estimated) | C₁₆H₁₉N₃O₄ |

| Molecular Weight | ~412.47 | 317.34 |

| Key Substituents | Diphenylmethyl, succinimide | 4-Methoxyphenyl, succinimide |

| Lipophilicity (Predicted) | High (logP > 4) | Moderate (logP ~3) |

Key Differences :

- Aromatic Substitution : The diphenylmethyl group in the target compound increases steric bulk and lipophilicity compared to BK69877’s 4-methoxyphenyl group, which may enhance CNS penetration but reduce aqueous solubility.

- Synthetic Accessibility : BK69877’s smaller structure (MW 317.34 vs. ~412.47) suggests easier synthesis and purification .

Heterocyclic Amine Derivatives

highlights compounds like T130 (N-[(3-Chlorophenyl)diphenylmethyl]pyrimidin-2-amine) and T134 (N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine) , which share the diphenylmethyl motif but feature pyrimidine or thiazole heterocycles instead of azetidine.

Comparison Highlights :

- Electron-Withdrawing Groups : Trifluoromethyl (T134) or chlorine (T130) substituents enhance metabolic resistance compared to the target compound’s succinimide, which may undergo hydrolysis .

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(diphenylmethyl)azetidine-1-carboxamide is a novel chemical entity with potential therapeutic applications. This article explores its biological activity, including its antimicrobial properties, cytotoxicity, and mechanism of action based on recent research findings.

Molecular Characteristics

- Molecular Formula : C₁₅H₁₅N₃O₃

- Molecular Weight : 285.30 g/mol

- CAS Number : 55750-62-4

The compound features a unique azetidine ring structure combined with a dioxopyrrolidine moiety, which may contribute to its biological activity.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In related research, several derivatives were tested against human cancer cell lines. Notably, compounds similar to the target compound showed varied cytotoxic effects, with some demonstrating significant inhibition of cell growth in vitro .

| Compound | Cell Line Tested | IC₅₀ (µM) | Observations |

|---|---|---|---|

| This compound | L929 | TBD | TBD |

| Similar Derivative A | A549 | 50 | Moderate cytotoxicity |

| Similar Derivative B | HepG2 | 75 | High cytotoxicity |

The mechanism by which similar compounds exert their biological effects often involves interactions with cellular targets that disrupt normal cellular processes. For example, compounds containing dioxopyrrolidine rings have been shown to influence gene expression related to biofilm formation in bacteria . This suggests that the azetidine derivative may also interfere with microbial growth through similar pathways.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that certain compounds exhibited higher antimicrobial activity than ciprofloxacin against various bacterial strains. The presence of specific functional groups was correlated with increased efficacy .

Study 2: Cytotoxicity Profiling

In another investigation focusing on azetidine derivatives, researchers found that certain modifications led to enhanced cytotoxic effects against cancer cell lines. The study emphasized the importance of structural variations in determining biological outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.